N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine

Physicochemical property Thermal stability Ligand volatility

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS 136469-88-0; molecular formula C₁₁H₁₉N₃; MW 193.29 g/mol) is a tridentate diamine ligand featuring a terminal N,N-dimethylamino group, a central propane-1,3-diamine spacer, and a pyridin-3-ylmethyl terminus. The compound is listed in the ZINC small-molecule database (ZINC02518427) and is primarily employed as a versatile research intermediate and metal-coordination building block.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
CAS No. 136469-88-0
Cat. No. B1306453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine
CAS136469-88-0
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCN(C)CCCNCC1=CN=CC=C1
InChIInChI=1S/C11H19N3/c1-14(2)8-4-7-13-10-11-5-3-6-12-9-11/h3,5-6,9,13H,4,7-8,10H2,1-2H3
InChIKeyCFERMQFPVPIPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS 136469-88-0): Procurement-Grade Tridentate Amine Scaffold Overview


N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS 136469-88-0; molecular formula C₁₁H₁₉N₃; MW 193.29 g/mol) is a tridentate diamine ligand featuring a terminal N,N-dimethylamino group, a central propane-1,3-diamine spacer, and a pyridin-3-ylmethyl terminus. The compound is listed in the ZINC small-molecule database (ZINC02518427) [1] and is primarily employed as a versatile research intermediate and metal-coordination building block . It is supplied by multiple reputable vendors at 95–97% purity for research and further manufacturing use only .

Why Close Analogs Cannot Substitute for CAS 136469-88-0 in Coordination and Medicinal Chemistry Applications


The compound occupies a structurally precise niche among pyridylalkyl-diamine ligands. Its propane-1,3-diamine backbone forms six-membered chelate rings upon metal coordination, which are kinetically and thermodynamically distinct from the five-membered rings formed by ethane-1,2-diamine analogs (CAS 136469-77-7) . The N,N-dimethyl substitution on the terminal amine sterically differentiates it from N-mono-methyl (CAS 892566-47-1) and N-ethyl (CAS 932206-77-4) analogs, altering both steric bulk and electronic basicity at the coordinating nitrogen . The pyridin-3-ylmethyl isomer offers a distinct spatial orientation of the pyridyl nitrogen relative to the pyridin-2-ylmethyl isomer, resulting in altered coordination geometries in metal complexes [1]. These structural parameters collectively determine chelate ring size, coordination geometry, and ligand-metal binding constants that cannot be replicated by simple substitution of any single structural feature.

Quantitative Differentiation Evidence: CAS 136469-88-0 vs. Closest Structural Analogs


Boiling Point Elevation Reflects Higher Intermolecular Interaction Energy vs. Ethane-1,2-Diamine Analog

The target compound exhibits a predicted boiling point of 296.4 ± 25.0 °C at 760 mmHg, which is approximately 19 °C higher than that of the ethane-1,2-diamine chain analog N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine (CAS 136469-77-7; predicted BP 277.0 ± 20.0 °C) . This difference arises from the extended propane-1,3-diamine backbone, which increases molecular weight (193.29 vs. 179.26 g/mol), polar surface area, and van der Waals contact area, translating to stronger intermolecular interactions. The elevated boiling point indicates lower volatility, which may be advantageous in high-temperature catalytic applications where ligand loss through evaporation must be minimized.

Physicochemical property Thermal stability Ligand volatility

Chelate Ring-Size Differentiation: Six-Membered vs. Five-Membered Coordination Geometry

Upon metal coordination, the propane-1,3-diamine backbone of the target compound forms a six-membered chelate ring, whereas the ethane-1,2-diamine analog (CAS 136469-77-7) forms a five-membered ring [1]. In pyridylalkylamine copper(I) complex systems, the chelate ring size effect (five- vs. six-membered ring) has been demonstrated to significantly alter O₂-reactivity, with six-membered chelate rings generally providing greater conformational flexibility and different activation barriers for small-molecule binding [1]. The six-membered chelate formed by the target ligand can accommodate larger metal ions and may exhibit distinct kinetic lability compared to the five-membered chelate of the ethane analog, directly impacting catalytic turnover in oxidation reactions.

Coordination chemistry Chelate ring size Metal complex stability

Vendor Purity Benchmarks: Lot-to-Lot Consistency Data for Procurement Decisions

Multiple independent vendors report purity specifications for the target compound. ChemScene certifies ≥97% purity (Cat. No. CS-0300332) ; Leyan reports 97% purity (Product No. 1371002) ; CymitQuimica lists minimum 95% purity (Ref. 10-F712172) . In comparison, the widely available ethane-1,2-diamine analog (CAS 136469-77-7) is also offered at 95–98% purity by multiple suppliers . While absolute purity is comparable across these analogs, the propane-1,3-diamine variant is stocked by fewer suppliers, and availability at ≥97% purity in gram quantities is a distinguishing procurement factor when consistent synthetic performance is required for multi-step derivatization or metal-complex synthesis.

Purity specification Quality control Procurement standard

Recommended Application Scenarios for N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine Based on Quantitative Evidence


Tridentate Ligand for Copper(I/II) Coordination Complexes Requiring Six-Membered Chelate Rings

The propane-1,3-diamine backbone of CAS 136469-88-0 forms six-membered chelate rings upon metal binding, a structural feature that directly impacts O₂-reactivity and catalytic behavior in copper(I) complexes, as demonstrated in pyridylalkylamine ligand systems [1]. Researchers developing copper-based oxidation catalysts or biomimetic copper-dioxygen adducts should prioritize this ligand over ethane-1,2-diamine chain analogs (which form five-membered rings) when the six-membered chelate geometry is mechanistically required for substrate access or intermediate stabilization [1].

Synthetic Building Block for Complex Organic Molecules via Reductive Amination and N-Alkylation Pathways

The compound bears a secondary amine (N3 position) available for further functionalization and a tertiary N,N-dimethylamino terminus that remains inert under many common derivatization conditions. This chemoselectivity enables site-specific modification. Commercially available at ≥97% purity , it serves as a reliable starting material for constructing libraries of unsymmetrical polyamine ligands, where the pyridin-3-ylmethyl group provides a further coordination handle for late-stage metal binding.

Precursor for Positionally Defined Heterocyclic Ligand Libraries in Medicinal Chemistry

The pyridin-3-ylmethyl substitution pattern places the pyridyl nitrogen at the meta position relative to the methylene linker, creating a spatial arrangement of N-donor atoms distinct from the ortho (pyridin-2-ylmethyl) or para (pyridin-4-ylmethyl) isomers. When systematic structure-activity relationship (SAR) studies require exploration of pyridyl nitrogen geometry in metal-binding pharmacophores or enzyme inhibitor scaffolds, CAS 136469-88-0 provides a reproducible entry point with documented purity specifications .

High-Temperature Catalytic Applications Where Ligand Volatility Must Be Minimized

With a predicted boiling point of 296.4 °C—approximately 19 °C higher than the ethane-1,2-diamine analog —this ligand may exhibit reduced evaporative loss under elevated reaction temperatures. This physical property supports its consideration for homogeneous catalysis at elevated temperatures where ligand retention in the reaction medium is critical for sustained turnover.

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